(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene
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Overview
Description
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a ferrocene core flanked by two dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin moieties, making it a subject of interest in organometallic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final product is obtained through crystallization in methylene chloride and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phosphorus atoms in the dioxaphosphepin moieties can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphorus centers under mild conditions.
Major Products
Oxidation: Oxidation of the ferrocene core results in the formation of ferrocenium salts.
Substitution: Substitution reactions yield various phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Explored for its potential in creating high refractive index materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of (R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The ferrocene core can undergo redox reactions, making it useful in electronic applications. The dioxaphosphepin moieties can interact with biological molecules, potentially enabling targeted drug delivery.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine
- Dinaphtho[2,1-b:1′,2′-d]thiophenes
Uniqueness
(R,R)-1,1’-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene stands out due to its ferrocene core, which imparts unique redox properties, and its dioxaphosphepin moieties, which offer versatile reactivity. This combination of features makes it particularly valuable in catalysis and materials science.
Properties
Molecular Formula |
C50H32FeO4P2 |
---|---|
Molecular Weight |
814.6 g/mol |
InChI |
InChI=1S/2C25H16O2P.Fe/c2*1-5-11-20-17(7-1)14-16-23-24(20)22-15-13-18-8-2-6-12-21(18)25(22)27-28(26-23)19-9-3-4-10-19;/h2*1-16H; |
InChI Key |
ZEKPVZIAEOXWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)OP(O3)C6=CC=C[CH]6.[Fe] |
Origin of Product |
United States |
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